molecular formula C10H19ClN2O B1525005 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride CAS No. 1311315-40-8

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1525005
CAS No.: 1311315-40-8
M. Wt: 218.72 g/mol
InChI Key: UKDMCWOWHFUSGH-UHFFFAOYSA-N
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Description

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride is a bicyclic organic compound featuring a pyrrolidin-2-one (a five-membered lactam) core substituted with a piperidin-2-ylmethyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications. Its molecular formula is C₁₀H₂₀Cl₂N₂O, with a molecular weight of 255.19 g/mol . The compound is cataloged under CAS 2060033-66-9 and is structurally characterized by the fusion of a piperidine ring (a six-membered amine) and a pyrrolidinone moiety.

This derivative is part of a broader class of nitrogen-containing heterocycles studied for their bioactivity, particularly in central nervous system (CNS) modulation and cardiovascular applications. For instance, structurally related pyrrolidin-2-one derivatives, such as S-61 and S-73, exhibit α₁-adrenolytic, antiarrhythmic, and hypotensive effects .

Properties

IUPAC Name

1-(piperidin-2-ylmethyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10-5-3-7-12(10)8-9-4-1-2-6-11-9;/h9,11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDMCWOWHFUSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-40-8
Record name 2-Pyrrolidinone, 1-(2-piperidinylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H18ClN2O
  • Molecular Weight : 228.73 g/mol
  • CAS Number : 1311315-40-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit significant effects on the central nervous system (CNS), including:

  • Dopamine Reuptake Inhibition : Compounds structurally related to 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one have demonstrated inhibition of dopamine transporter (DAT) activity, which is crucial for regulating dopamine levels in the brain. This property suggests potential applications in treating conditions like ADHD and depression .
  • Norepinephrine Reuptake Inhibition : Similar analogs have also shown the ability to inhibit norepinephrine transporters (NET), indicating potential use in managing mood disorders and attention-related conditions .
  • Antibacterial Activity : Some studies have reported that pyrrolidine derivatives exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial potential .

Structure-Activity Relationship (SAR)

The biological activity of piperidine and pyrrolidine derivatives is heavily influenced by their molecular structure. The following points summarize key findings from SAR studies:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the piperidine ring can significantly enhance or diminish biological activity. For instance, modifications at specific positions on the piperidine ring have been correlated with increased potency against bacterial strains .
  • Ring Size Influence : Increasing the size of the nitrogen-containing ring from a five-membered pyrrolidine to a six-membered piperidine generally results in a loss of binding potency at dopamine and norepinephrine uptake mechanisms .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Dopaminergic Activity : A study highlighted that analogs of pyrrolidinones exhibited significant dopaminergic activity, leading to increased locomotor activity in animal models. This suggests that similar effects may be observed with this compound .
    CompoundActivityReference
    PyrovaleroneDopamine reuptake inhibitor
    1-(4-Methylphenyl)-2-pyrrolidinoneIncreased locomotor activity
  • Antimicrobial Testing : In vitro tests demonstrated that certain pyrrolidine derivatives inhibited growth against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL. This presents a potential avenue for further exploration regarding the antimicrobial properties of this compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that piperidine derivatives, including 1-(Piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride, exhibit notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, as summarized in the table below:

MicroorganismActivity Level
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansNotable antifungal

The antibacterial activity was assessed using standard disk diffusion methods, demonstrating promising results for this compound and its derivatives against resistant bacterial strains .

Anticancer Potential

Emerging evidence suggests that this compound may also possess anticancer properties. It has been studied as a bioreductive agent in cancer therapy, particularly for targeting hypoxic tumor cells. The mechanism involves activation under low oxygen conditions, leading to selective cytotoxic effects on cancer cells while sparing normal tissues. Recent investigations revealed that the compound induced apoptosis through the activation of caspase pathways, indicating its potential as an adjunct treatment in chemotherapy protocols .

Case Study on Antimicrobial Efficacy

A comparative study evaluated the efficacy of various piperazine derivatives against resistant bacterial strains. The results indicated that this compound demonstrated superior activity compared to traditional antibiotics in vitro, highlighting its potential as a novel antimicrobial agent.

Case Study on Anticancer Mechanisms

In a recent investigation involving several cancer cell lines, this compound was found to induce apoptosis effectively. The study focused on the mechanisms of action and revealed that it activated specific apoptotic pathways, which could enhance the efficacy of existing chemotherapy treatments .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives often correlates with their structural modifications. The presence of specific functional groups enhances lipophilicity and facilitates cellular uptake, which is crucial for their antimicrobial and anticancer activities. Molecular docking studies have suggested that these compounds interact effectively with biological targets involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(piperidin-2-ylmethyl)pyrrolidin-2-one hydrochloride with structurally or functionally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Activity Synthetic Route References
This compound C₁₀H₂₀Cl₂N₂O 255.19 Piperidine-pyrrolidinone fusion; dihydrochloride salt Potential α₁-adrenolytic activity (inferred) Multi-step alkylation/amination reactions
1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride C₈H₁₆ClN₃O 205.69 Piperazine-pyrrolidinone linkage; monohydrochloride Not explicitly reported; used as a building block Nucleophilic substitution
S-61: 1-{4-[4-(2-Tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one hydrochloride C₂₀H₃₁ClN₃O 365.94 Butyl-linked piperazine-pyrrolidinone; tolyl substituent α₁-Adrenolytic, antiarrhythmic, hypotensive Alkylation of piperazine intermediates
1-Aminopyrrolidin-2-one hydrochloride C₄H₉ClN₂O 136.58 Primary amine on pyrrolidinone; monohydrochloride Intermediate in hydrazone synthesis Direct amination of pyrrolidinone
1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride C₁₁H₁₄Cl₂N₂O 261.15 Chlorophenyl and methylamino substituents Not explicitly reported Multi-step functionalization of pyrrolidinone

Key Comparisons :

Structural Complexity: The target compound’s piperidine-pyrrolidinone fusion distinguishes it from simpler derivatives like 1-aminopyrrolidin-2-one hydrochloride .

The target compound’s piperidine moiety may similarly interact with adrenergic receptors but with altered selectivity due to steric and electronic differences.

Synthetic Accessibility: The synthesis of this compound likely involves Mannich reactions or reductive amination to couple piperidine and pyrrolidinone precursors, analogous to methods used for S-61/S-73 . In contrast, 1-(piperazin-1-yl)pyrrolidin-2-one hydrochloride is synthesized via nucleophilic substitution between pyrrolidinone and piperazine .

Physicochemical Properties: The dihydrochloride salt of the target compound (solubility inferred from ) may offer superior aqueous solubility compared to monohydrochloride derivatives like 1-(piperazin-1-yl)pyrrolidin-2-one hydrochloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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